molecular formula C14H17F3N2O2 B8005997 (4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester

(4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester

Cat. No.: B8005997
M. Wt: 302.29 g/mol
InChI Key: PNYBYVZQVFXJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a carbamic acid benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinone derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester is unique due to the combination of its trifluoromethyl group and carbamic acid benzyl ester moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and stability, making it a valuable compound in various research and industrial applications.

Biological Activity

(4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}F3_{3}N1_{1}O2_{2}
  • Molecular Weight : 265.24 g/mol

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against a range of bacterial strains, suggesting its utility in combating infections.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through specific molecular interactions.
  • Enzyme Inhibition : It has been studied for its ability to inhibit certain enzymes, which could be beneficial in treating various diseases.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Interaction : The compound binds to specific enzymes, altering their activity and leading to downstream effects such as inhibition of cell proliferation or induction of apoptosis.
  • Receptor Modulation : It may interact with receptors involved in various signaling pathways, influencing cellular responses.
  • Cell Membrane Disruption : In antimicrobial applications, the compound can disrupt microbial cell membranes, leading to cell lysis.

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound possesses promising antimicrobial potential.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example:

  • Breast Cancer Cell Line (MCF-7) : The compound reduced cell viability by approximately 50% at a concentration of 10 µM after 48 hours.
  • Lung Cancer Cell Line (A549) : A similar reduction in viability was observed, indicating its potential as an anticancer agent.

Properties

IUPAC Name

benzyl N-[4-(trifluoromethyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c15-14(16,17)13(6-8-18-9-7-13)19-12(20)21-10-11-4-2-1-3-5-11/h1-5,18H,6-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYBYVZQVFXJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(F)(F)F)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.